N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a carbamoyl group, a fluorophenyl group, a thienyl group, and an isoxazolecarboxamide group, which contribute to its diverse reactivity and potential utility in research and industry.
Scientific Research Applications
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases involving inflammation and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Preparation Methods
The synthesis of N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate through a series of reactions involving thiophene derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated fluorophenyl compound.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, typically involving the reaction of a nitrile oxide with an alkyne or alkene.
Final Assembly:
Chemical Reactions Analysis
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings, leading to the formation of sulfoxides and oxazoles, respectively.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine, or the fluorophenyl group, reducing the fluorine atom to a hydrogen atom.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming new ring structures under appropriate conditions.
Mechanism of Action
The mechanism of action of N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.
Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-CARBAMOYL-4-FLUOROPHENYL)-1-PHENYL-3-(O-TOLYL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound shares the carbamoyl and fluorophenyl groups but differs in the presence of a pyrazole ring instead of an isoxazole ring.
N-(3-CARBAMOYL-4-FLUOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: Similar to the previous compound, this one also features a pyrazole ring and additional methyl groups on the phenyl ring.
Properties
IUPAC Name |
N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-8-13(9(2)25-22-8)17(24)21-18-15(16(20)23)14(10(3)26-18)11-4-6-12(19)7-5-11/h4-7H,1-3H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSYHACOBVBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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